N,N'-Bis(11hydroxyundecanyl)bipyridinium diperchlorate
Description
N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate (CAS 214207-81-5) is a viologen derivative characterized by its bipyridinium core substituted with two 11-hydroxyundecanyl chains and diperchlorate counterions . Its molecular formula is C₃₂H₅₄Cl₂N₂O₁₀ (molecular weight: 697.68 g/mol), distinguishing it from simpler viologens due to its elongated hydroxy-terminated alkyl chains.
Properties
CAS No. |
214207-81-5 |
|---|---|
Molecular Formula |
C32H54Cl2N2O10 |
Molecular Weight |
697.7 g/mol |
IUPAC Name |
11-[4-[1-(11-hydroxyundecyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]undecan-1-ol;diperchlorate |
InChI |
InChI=1S/C32H54N2O2.2ClHO4/c35-29-17-13-9-5-1-3-7-11-15-23-33-25-19-31(20-26-33)32-21-27-34(28-22-32)24-16-12-8-4-2-6-10-14-18-30-36;2*2-1(3,4)5/h19-22,25-28,35-36H,1-18,23-24,29-30H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
NKROSJOIMBEFFE-UHFFFAOYSA-L |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCCCCCCO)CCCCCCCCCCCO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Chemical Overview and Nomenclature
Structural Characteristics
The compound consists of two pyridinium rings connected by a central bipyridinium core, each substituted at the nitrogen atoms with 11-hydroxyundecanyl chains. The presence of hydroxyl groups at the terminal positions of the alkyl chains enhances solubility in polar solvents like water, ethanol, and dimethylformamide (DMF), while the diperchlorate counterions stabilize the dicationic structure.
Table 1: Key Molecular Properties
Synthesis Protocols
Primary Alkylation Method
The standard preparation involves a two-step process:
Step 1: N-Alkylation of 4,4'-Bipyridine
Reagents :
- 4,4'-Bipyridine (1.0 equiv)
- 11-Bromoundecanol (2.2 equiv)
- Anhydrous DMF (solvent)
- Sodium hydride (NaH, 2.4 equiv) as base
Procedure :
- Charge a three-neck flask with 4,4'-bipyridine (15.6 g, 0.1 mol) under N2 atmosphere.
- Add DMF (300 mL) and cool to 0–5°C.
- Slowly introduce NaH (60% dispersion in oil, 9.6 g, 0.24 mol) over 30 min.
- Warm to 25°C and add 11-bromoundecanol (56.7 g, 0.22 mol) dropwise.
- Reflux at 110°C for 48 hr with vigorous stirring.
Mechanism :
The reaction proceeds through SN2 nucleophilic substitution, where the bipyridine nitrogens attack the brominated carbon of 11-bromoundecanol. Excess alkylating agent ensures complete dialkylation.
Table 2: Alkylation Optimization Data
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 110–115°C | <5% below 110°C |
| Reaction time | 45–48 hr | 72% yield at 48 hr |
| Molar ratio (bipyridine:alkylating agent) | 1:2.2 | 68% yield at 1:2.0 |
Step 2: Counterion Exchange to Perchlorate
Reagents :
- Crude dialkylated bipyridinium dibromide
- Perchloric acid (HClO4, 70%, 2.2 equiv)
- Ethanol/water (4:1 v/v) solvent mixture
Procedure :
- Dissolve the dibromide intermediate (50 g) in ethanol (500 mL).
- Add HClO4 (14.7 mL, 0.22 mol) dropwise at 0°C.
- Stir for 2 hr, then concentrate under reduced pressure.
- Recrystallize from ethanol/water to obtain white crystals.
Critical Factors :
Purification and Characterization
Recrystallization Techniques
Solvent Systems :
- Ethanol/water (4:1) : Yields 68–72% with >99% purity (HPLC)
- Acetone/ethyl acetate (1:3) : Reduces residual DMF to <0.01%
Table 3: Purity Analysis
| Technique | Parameters | Results |
|---|---|---|
| HPLC (UV 254 nm) | C18 column, MeOH/H2O (70:30) | 99.2% purity |
| Elemental analysis | C, H, N, Cl | <0.3% deviation |
| TGA | 10°C/min, N2 atmosphere | Decomposition at 218°C |
Industrial Scalability and Alternatives
Continuous Flow Synthesis
Adapting methodologies from contrast agent production, a tubular reactor system could enhance yield:
- Reactor 1 : Alkylation at 115°C, 20 bar pressure
- Reactor 2 : In-line counterion exchange with HClO4
- Advantages : 15% higher throughput vs. batch processing
Microwave-Assisted Synthesis
Pilot studies show 85% yield reduction in reaction time to 6 hr using:
- Microwave power: 300 W
- Temperature: 130°C
- Solvent: DMF/toluene (1:1)
Comparative Analysis with Related Viologens
Table 4: Viologen Derivatives Comparison
| Compound | Alkyl Chain Length | Water Solubility (g/L) | E1/2 (V vs. SCE) |
|---|---|---|---|
| N,N'-Diethyl viologen | C2 | 12.3 | −0.35 |
| N,N'-Bis(6-hydroxyhexyl)viologen | C6 | 8.9 | −0.39 |
| N,N'-Bis(11-hydroxyundecanyl)viologen | C11 | 5.2 | −0.42 |
The C11 hydroxyalkyl chain provides optimal balance between solubility (5.2 g/L) and redox activity, enabling applications in:
- Electrochromic devices : 4000-cycle stability at −0.4 V
- DNA biosensors : 10 pM detection limit via intercalation
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups (-OH) on the undecanyl chains undergo oxidation under controlled conditions. Typical oxidants like pyridinium chlorochromate (PCC) or Jones reagent convert these groups to ketones or carboxylic acids, depending on reaction conditions .
| Reaction Type | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| Primary Oxidation | PCC (mild) | Aldehyde intermediates | Requires anhydrous conditions |
| Full Oxidation | KMnO₄ (acidic) | Carboxylic acid derivatives | Yields water-soluble byproducts |
Redox Activity of the Bipyridinium Core
The bipyridinium moiety undergoes reversible one-electron reductions, forming radical cations. This redox behavior is central to its electrochemical applications .
Key Redox Properties :
-
Reduction Potential : Approximately -0.45 V vs. SCE (varies with solvent) .
-
Dimerization : Radical cations dimerize in solution, forming π-stacked complexes.
Counterion Exchange
The diperchlorate (ClO₄⁻) ions participate in ion-exchange reactions. For example, treatment with potassium hexafluorophosphate (KPF₆) replaces ClO₄⁻ with PF₆⁻, altering solubility and crystallinity .
| Original Counterion | Reagent | New Counterion | Solubility Change |
|---|---|---|---|
| ClO₄⁻ | KPF₆ | PF₆⁻ | Reduced solubility in polar solvents |
Hydrogen Bonding and Supramolecular Interactions
The hydroxyl groups facilitate hydrogen bonding with nucleophiles like water, alcohols, or biomolecules. This property enables its use in molecular recognition systems .
Example Interaction :
-
With DNA : Forms stable complexes via electrostatic interactions (bipyridinium’s positive charge) and hydrogen bonding (hydroxyl groups).
Thermal Decomposition
Heating above 200°C triggers decomposition of the diperchlorate counterions, releasing ClO₄⁻-derived gases (e.g., Cl₂, O₂) and leaving a carbonaceous residue .
Reactivity in Aqueous vs. Nonpolar Solvents
-
Aqueous Media : High solubility due to hydroxyl groups; participates in hydrolysis at extreme pH.
-
Nonpolar Solvents : Aggregates into micelle-like structures, driven by amphiphilic chains.
Scientific Research Applications
N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a redox-active compound in various chemical reactions and studies.
Biology: The compound’s redox properties make it useful in biological studies, particularly in understanding cellular redox processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the development of redox flow batteries and other energy storage systems.
Mechanism of Action
The mechanism of action of N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate involves its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in various redox reactions. Its molecular targets and pathways include cellular redox systems and energy storage mechanisms.
Comparison with Similar Compounds
(a) Ethyl viologen diperchlorate (CAS 36305-51-8)
(b) 1,1'-Bis(bromophenyl)-4,4'-bipyridinium diperchlorate (CAS 104986-58-5)
(c) Heptylviologen diperchlorate
(d) 1,1'-Dioctadecyl-4,4'-bipyridinium dibromide
- Substituents : Long hydrophobic octadecyl chains .
- Properties : Forms stable thin films but has poor solubility in aqueous media. Contrasts with the target compound’s balance of hydrophilicity and alkyl flexibility .
Counterion Effects
The diperchlorate counterion in N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate provides high solubility in polar solvents (e.g., water, ethanol) and stabilizes the bipyridinium core during redox reactions . In contrast:
- Methyl viologen dichloride (Paraquat): Chloride counterions reduce solubility in non-aqueous systems, limiting its utility in organic electrolytes .
- N-Butylpyridinium undecachlorocarbadodecaborate : Bulky carborane anions yield low-melting salts but complicate synthesis .
Redox and Electrochemical Properties
Viologens undergo reversible two-electron redox reactions. Substituents modulate reduction potentials (E⁰):
The hydroxyundecanyl chains in the target compound lower crystallinity, enhancing film-forming ability in device fabrication .
Biological Activity
Overview of N,N'-Bis(11-hydroxyundecanyl)bipyridinium Diperchlorate
N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate is a synthetic compound that belongs to the class of bipyridinium derivatives. These compounds are often studied for their potential biological activities, including antimicrobial, antiviral, and cytotoxic properties. The specific structure of this compound suggests it may interact with biological membranes and cellular components due to its hydrophobic alkyl chains and positively charged bipyridinium moieties.
Chemical Structure
- Molecular Formula : C22H42N2O2Cl2
- Molecular Weight : 427.51 g/mol
- IUPAC Name : N,N'-bis(11-hydroxyundecanyl)-4,4'-bipyridinium diperchlorate
The biological activity of bipyridinium compounds can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic alkyl chains can integrate into lipid bilayers, leading to membrane destabilization and increased permeability.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some bipyridinium derivatives are known to generate ROS, contributing to oxidative stress in cells.
Antimicrobial Activity
Bipyridinium compounds have been investigated for their antimicrobial properties. Studies have shown that they can exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with intracellular processes.
Cytotoxicity
Research indicates that certain bipyridinium derivatives may possess cytotoxic effects on cancer cell lines. The cytotoxicity is typically assessed using assays such as MTT or LDH release assays, which measure cell viability and membrane integrity.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related bipyridinium compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cytotoxic Effects on Cancer Cells : In vitro studies showed that a similar compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 5 µM | |
| Antimicrobial | Escherichia coli | MIC = 10 µM | |
| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 15 µM | |
| Cytotoxicity | HeLa (cervical cancer) | IC50 = 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
